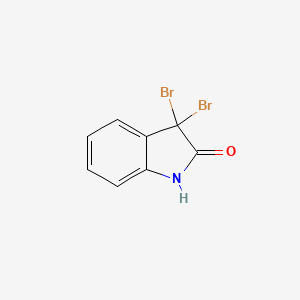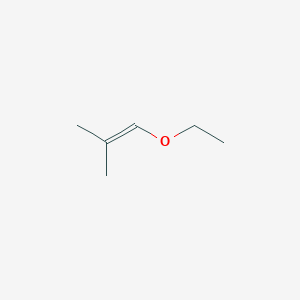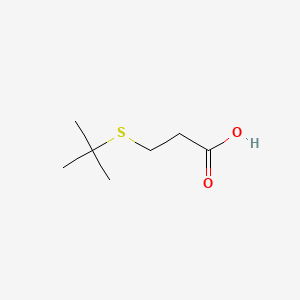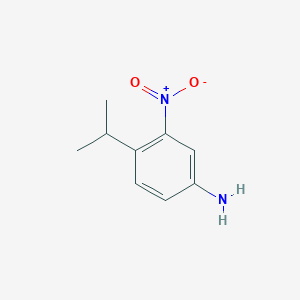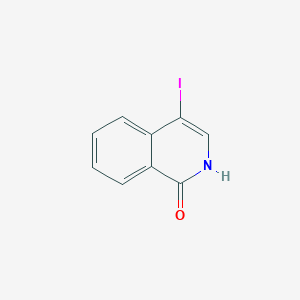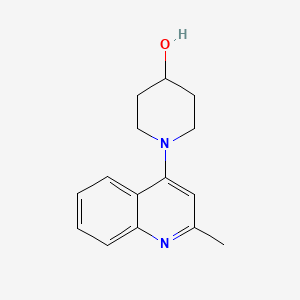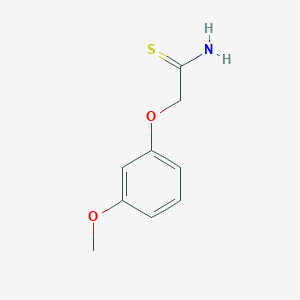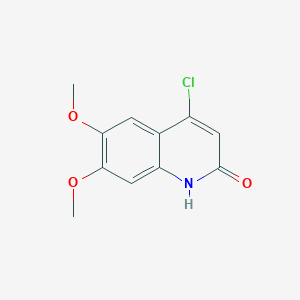
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one
Overview
Description
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Structural and Spectroscopic Studies
A derivative of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one has been extensively studied for its structural and spectroscopic properties. Using spectral methods and X-ray crystallography, researchers have analyzed the molecular structure, vibrational frequencies, and electronic structures of the compound. This research is significant for understanding the compound's chemical properties and potential applications in various fields, including pharmaceuticals (Mansour et al., 2013).
Antimicrobial and Antifungal Applications
The compound 4-chloro-8-methoxyquinoline-2(1H)-one (a variant of the original compound) shows promise in antimicrobial applications. It exhibits good to moderate antimicrobial activity against a range of bacterial and fungal strains. This includes common pathogens like Escherichia coli and Staphylococcus aureus. The compound's effectiveness in inhibiting DNA gyrase and Lanosterol 14 α-demethylase also suggests its potential in treating infections (Murugavel et al., 2017).
Pharmaceutical Development
Research on derivatives of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one has led to the development of potential anticancer agents. One such derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown to be a potent apoptosis inducer and demonstrated efficacy in various cancer models. Its ability to penetrate the blood-brain barrier broadens its potential use in treating brain-related cancers (Sirisoma et al., 2009).
Spectroscopic Characterization
Another derivative, 4-chloro-6-methylquinoline-2(1H)-one, has been characterized spectroscopically. This research included a detailed analysis of its vibrational analysis, chemical shifts, and electronic absorption, offering insights into its chemical behavior. The theoretical studies on this compound provide a deeper understanding of its potential use in various chemical applications (Murugavel et al., 2018).
Analgesic and Anti-Inflammatory Effects
Research has also explored the analgesic and anti-inflammatory effects of derivatives of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one. These studies provide valuable insights into the potential therapeutic applications of these compounds in treating pain and inflammation (Rakhmanova et al., 2022).
properties
IUPAC Name |
4-chloro-6,7-dimethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-3-6-7(12)4-11(14)13-8(6)5-10(9)16-2/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDUQBMRONWUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647314 | |
| Record name | 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | |
CAS RN |
933609-72-4 | |
| Record name | 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



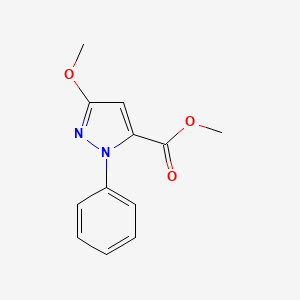
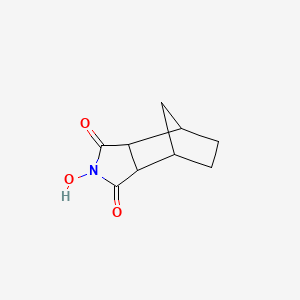
amine](/img/structure/B3058902.png)
